3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester
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Overview
Description
3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid.
Reduction: Formation of 3-Cyano-5-fluoro-2-hydroxyphenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds .
Biology and Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors. The unique properties of this compound make it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules .
Comparison with Similar Compounds
- 3-Hydroxyphenylboronic acid pinacol ester
- 3,5-Difluorophenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: Compared to other boronic esters, 3-Cyano-5-fluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both cyano and fluoro substituents. These substituents enhance its reactivity and stability, making it more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)10-6-9(15)5-8(7-16)11(10)17/h5-6,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAVWADQXVGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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